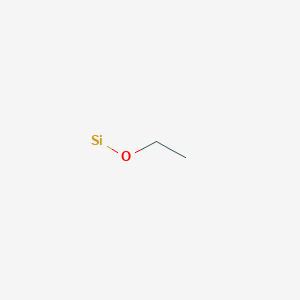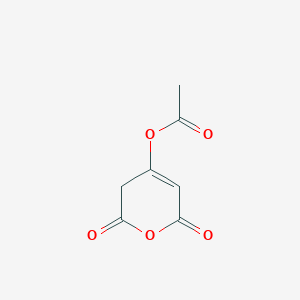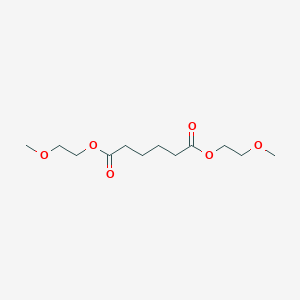![molecular formula C8H15NO3 B094366 2-[acetyl(ethyl)amino]ethyl acetate CAS No. 15568-57-7](/img/structure/B94366.png)
2-[acetyl(ethyl)amino]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[acetyl(ethyl)amino]ethyl acetate is a chemical compound with a unique structure that combines the properties of acetic acid and an ethylacetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(N-ethylacetamido)ethyl) ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with an alcohol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In industrial settings, the production of acetic acid, (2-(N-ethylacetamido)ethyl) ester may involve more advanced techniques such as the use of solid acid catalysts like LaZSM-5 or TiO2/SO4-2-HZSM-5 . These catalysts help in achieving higher yields and reducing the environmental impact of the process. The reaction conditions typically include temperatures ranging from 80°C to 140°C and the use of extractants like glycerine, glycol, and potassium acetate to facilitate the separation of the ester from the reaction mixture .
化学反应分析
Types of Reactions
2-[acetyl(ethyl)amino]ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and the corresponding alcohol under acidic or basic conditions.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the ester group with a nucleophile, leading to the formation of different products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Nucleophilic Acyl Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Nucleophilic Acyl Substitution: Amides or other esters depending on the nucleophile used.
Reduction: The corresponding alcohol.
科学研究应用
2-[acetyl(ethyl)amino]ethyl acetate has several applications in scientific research:
作用机制
The mechanism of action of acetic acid, (2-(N-ethylacetamido)ethyl) ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic acyl substitution reactions, the ester group is activated by protonation, making it more susceptible to nucleophilic attack . This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product.
相似化合物的比较
Similar Compounds
Uniqueness
2-[acetyl(ethyl)amino]ethyl acetate is unique due to its specific structure, which combines the properties of acetic acid and an ethylacetamido group
属性
CAS 编号 |
15568-57-7 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-[acetyl(ethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H15NO3/c1-4-9(7(2)10)5-6-12-8(3)11/h4-6H2,1-3H3 |
InChI 键 |
GIBNFOXKSVQBOP-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C)C(=O)C |
规范 SMILES |
CCN(CCOC(=O)C)C(=O)C |
Key on ui other cas no. |
15568-57-7 |
同义词 |
2-(N-Ethylacetylamino)ethyl=acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B94285.png)






![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)






